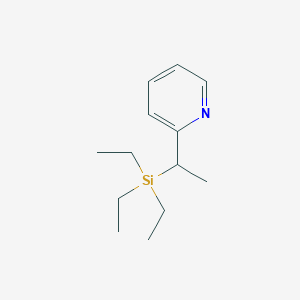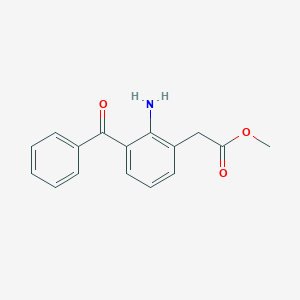
1-Pappea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pappea is a natural product isolated from the Pappea capensis plant, which is commonly found in South Africa. Pappea has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism of Action
The mechanism of action of Pappea is not fully understood. However, it has been suggested that Pappea exerts its biological activities through the modulation of various signaling pathways. For example, Pappea has been found to inhibit the NF-κB pathway, which is involved in inflammation. Pappea has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
Pappea has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-1β. Pappea has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, Pappea has been found to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using Pappea in lab experiments is that it is a natural product, which means that it is less likely to have toxic effects compared to synthetic compounds. Additionally, Pappea has been found to have a wide range of biological activities, making it a versatile compound for studying various biological processes. However, one limitation of using Pappea in lab experiments is that it can be difficult to obtain pure Pappea from the plant extract, which can affect the reproducibility of experiments.
Future Directions
There are several future directions for Pappea research. One area of interest is the development of Pappea-based therapeutics for inflammatory diseases such as arthritis. Another area of interest is the development of Pappea-based anticancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of Pappea and to identify its molecular targets.
Synthesis Methods
Pappea can be extracted from the roots, stems, and leaves of the Pappea capensis plant. The extraction process involves the use of solvents such as ethanol or methanol. The extract is then subjected to various purification techniques such as chromatography to obtain pure Pappea.
Scientific Research Applications
Pappea has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Pappea has also been shown to possess antioxidant properties, which can protect against oxidative stress and prevent cellular damage. Additionally, Pappea has been found to have anticancer properties, making it a potential treatment for cancer.
properties
CAS RN |
119904-39-1 |
|---|---|
Product Name |
1-Pappea |
Molecular Formula |
C41H74NO7P |
Molecular Weight |
724 g/mol |
IUPAC Name |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(E)-hexadec-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C41H74NO7P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-41(43)49-40(39-48-50(44,45)47-37-35-42)38-46-36-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h11,13,17,19,21-22,26,28,33,36,40H,3-10,12,14-16,18,20,23-25,27,29-32,34-35,37-39,42H2,1-2H3,(H,44,45)/b13-11-,19-17-,22-21-,28-26-,36-33+/t40-/m1/s1 |
InChI Key |
UUYSKERSKRMYME-HSHOETESSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
synonyms |
1-palmitoyl-2-arachidonoyl plasmalogen phosphatidylethanolamine 1-PAPPEA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester](/img/structure/B56690.png)
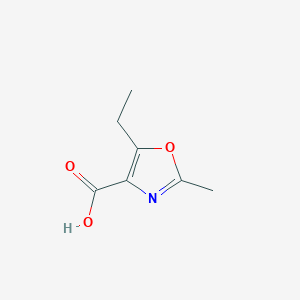

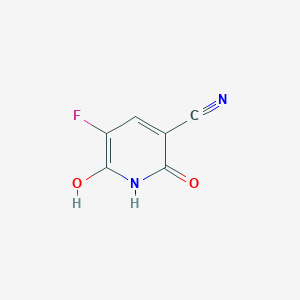
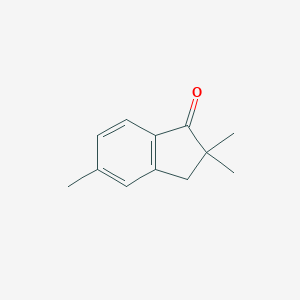
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B56698.png)

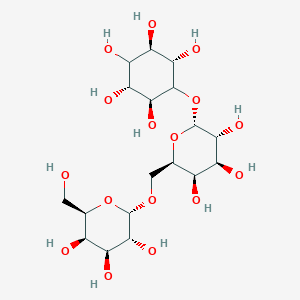


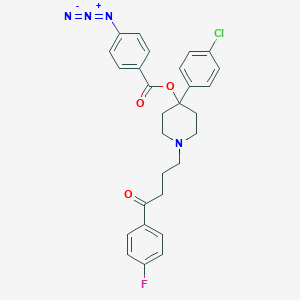
![2-[3-(Trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B56711.png)
